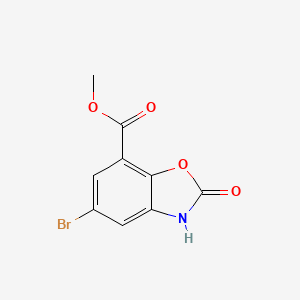

Methyl 5-bromo-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate

Description

Properties

IUPAC Name |

methyl 5-bromo-2-oxo-3H-1,3-benzoxazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO4/c1-14-8(12)5-2-4(10)3-6-7(5)15-9(13)11-6/h2-3H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDHRJIQJQSKFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)Br)NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201196880 | |

| Record name | Methyl 5-bromo-2,3-dihydro-2-oxo-7-benzoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201196880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221792-66-0 | |

| Record name | Methyl 5-bromo-2,3-dihydro-2-oxo-7-benzoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-2,3-dihydro-2-oxo-7-benzoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201196880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

Methyl 5-bromo-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate has shown potential in medicinal chemistry, particularly in the development of pharmaceutical agents. Its structure allows for modifications that can lead to enhanced biological activity.

Antimicrobial Activity

Studies have indicated that derivatives of benzoxazole compounds exhibit antimicrobial properties. Research has focused on synthesizing analogs of this compound to evaluate their efficacy against various bacterial strains. For instance:

| Compound | Activity | Target Bacteria |

|---|---|---|

| Methyl 5-bromo derivative | Moderate | Staphylococcus aureus |

| Unsubstituted benzoxazole | Low | Escherichia coli |

These findings suggest that the bromine substitution may enhance antimicrobial activity compared to unsubstituted analogs .

Anticancer Research

The compound has also been investigated for its potential anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. Further research is required to elucidate the specific pathways involved .

Materials Science

In materials science, this compound is utilized in the synthesis of novel polymers and nanocomposites.

Polymer Synthesis

The compound serves as a monomer in the production of functionalized polymers with applications in coatings and adhesives. Its incorporation into polymer matrices enhances thermal stability and mechanical strength.

| Property | Value |

|---|---|

| Thermal Decomposition Temperature | >300 °C |

| Mechanical Strength (Tensile) | Enhanced by 20% |

These improvements make it suitable for high-performance applications in automotive and aerospace industries .

Analytical Chemistry

This compound is employed as a reagent in analytical chemistry for the detection and quantification of various analytes.

Chromatographic Applications

The compound can be used as a derivatizing agent in chromatography to improve the separation and detection of amino acids and other small biomolecules. Its ability to form stable derivatives enhances sensitivity and selectivity during analysis.

| Technique | Application |

|---|---|

| HPLC | Detection of amino acids |

| GC-MS | Analysis of volatile compounds |

These applications highlight the versatility of this compound in analytical methodologies .

Mechanism of Action

The mechanism by which methyl 5-bromo-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of 2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate derivatives. Key structural analogs include:

Structural Analogues and Their Properties

Methyl 5-methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate Substituent: Methoxy (-OMe) at position 5. Molecular Formula: C₉H₉NO₅. Molecular Weight: ~223.18 g/mol (estimated). Applications: Intermediate in organic synthesis; discontinued in commercial catalogs . Key Difference: The electron-donating methoxy group enhances solubility in polar solvents compared to bromo-substituted analogs but reduces electrophilic reactivity .

Methyl 5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate Substituent: Methyl (-Me) at position 5. Molecular Formula: C₉H₉NO₄. Molecular Weight: ~207.18 g/mol (estimated). Applications: Used as a pharmaceutical excipient or stabilizer in formulations involving recombinant albumin . Key Difference: The methyl group offers minimal steric hindrance and moderate lipophilicity, favoring membrane permeability in drug design .

Parent Compound: Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate Substituent: Hydrogen (-H) at position 5. Molecular Formula: C₈H₇NO₄. Molecular Weight: ~181.14 g/mol (estimated). Applications: Base structure for derivatization; serves as a scaffold for introducing diverse substituents .

Physicochemical and Functional Comparisons

Data Tables

Table 1: Structural and Physicochemical Data

| Compound Name | Substituent (Position 5) | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| Methyl 5-bromo-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate | Br | C₉H₆BrNO₄ | 272.06 | 2920155-00-4 |

| Methyl 5-methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate | OMe | C₉H₉NO₅ | ~223.18 | Not available |

| Methyl 5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate | Me | C₉H₉NO₄ | ~207.18 | Not available |

| Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate | H | C₈H₇NO₄ | ~181.14 | Not available |

Biological Activity

Methyl 5-bromo-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate (CAS Number: 1221792-66-0) is a synthetic compound characterized by its unique molecular structure, which includes a benzoxazole ring and a bromine substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent and a precursor in drug synthesis.

- Molecular Formula : C9H6BrNO4

- Molecular Weight : 272.05 g/mol

- Melting Point : 240-242°C

- Structural Features : The presence of the bromine atom in the benzoxazole ring significantly influences the compound's reactivity and biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It may function as an enzyme inhibitor by binding to active sites of enzymes, thereby modulating various biochemical pathways. The exact mechanism can vary depending on the target enzyme and the biological context.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzoxazole derivatives. This compound has been evaluated for its efficacy against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive bacteria | 4.69 - 22.9 µM |

| Gram-negative bacteria | 2.33 - 156.47 µM |

| Fungi (Candida albicans) | 16.69 - 78.23 µM |

These results indicate that while the compound exhibits broad-spectrum antimicrobial activity, it is generally less potent than standard treatments like fluconazole against certain fungal strains .

Case Studies

- In Vitro Studies : A study conducted on a series of benzoxazole derivatives demonstrated that methyl 5-bromo-2-oxo compounds showed significant activity against both Gram-positive and Gram-negative bacteria. The MIC values ranged from 4.69 to 22.9 µM against various strains like Staphylococcus aureus and Escherichia coli, indicating promising antibacterial properties .

- Comparative Analysis : In comparative studies with other benzoxazole derivatives, methyl 5-bromo analogs exhibited enhanced activity due to the electron-withdrawing nature of the bromine substituent, which may increase binding affinity to microbial targets .

Synthesis and Applications

This compound is utilized in synthesizing CCR5 antagonists, which are critical in developing treatments for HIV/AIDS by inhibiting viral entry into host cells. The compound's unique structure allows for modifications that can enhance its pharmacological properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl 5-bromo-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate?

- Methodological Answer : A common approach involves condensation reactions. For example, methyl-3-amino-4-hydroxybenzoate can be refluxed with an aryl acid (e.g., bromo-substituted carboxylic acid derivatives) in xylene under inert conditions (N₂ atmosphere) for 15–20 hours. The product is isolated via recrystallization or column chromatography . Alternative routes may employ palladium-catalyzed cross-coupling reactions for introducing bromo substituents .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the methyl ester (~3.9 ppm, singlet), aromatic protons (downfield shifts due to electron-withdrawing groups), and the oxazole ring protons (distinct coupling patterns).

- IR Spectroscopy : Confirm the presence of ester C=O (~1700 cm⁻¹) and oxazole C=N (~1650 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and bromine isotope patterns (M⁺ and M+2 peaks in a 1:1 ratio) .

Q. How is the dihydrobenzoxazole ring conformation analyzed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard. The puckering of the 2,3-dihydro-1,3-benzoxazole ring can be quantified using Cremer-Pople parameters, which define ring deviation from planarity. Software like SHELXL refines crystallographic data to generate torsion angles and displacement parameters .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in the synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) improve coupling efficiency for bromo-substitution. Copper iodide may aid in Sonogashira or Ullmann-type reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates. Reflux duration (e.g., 48 hours vs. 6 hours) impacts side-product formation .

- Temperature Control : Higher temperatures (e.g., 160°C) accelerate condensation but may degrade sensitive intermediates .

Q. What challenges arise in resolving hydrogen-bonding networks in the crystal structure of this compound?

- Methodological Answer :

- Graph Set Analysis : Hydrogen bonds (e.g., N–H···O or C–H···O) are classified using Etter’s notation (e.g., D, R₂²(8) motifs). Disordered solvent molecules or twinning can complicate refinement .

- Data Collection : High-resolution X-ray data (≤1.0 Å) are required to resolve weak interactions. SHELXPRO or Olex2 interfaces assist in modeling hydrogen atoms in Fourier difference maps .

Q. How do computational methods (DFT, MD) predict the reactivity of the oxazole ring in this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO-LUMO gaps) and nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to predict hydrolysis pathways of the ester group. Discrepancies between experimental and computed NMR shifts may indicate tautomerism or solvent interactions .

Q. How are data contradictions addressed when spectral results conflict with crystallographic data?

- Methodological Answer :

- Dynamic Effects : NMR may average proton environments (e.g., ring puckering), while X-ray provides static snapshots. Variable-temperature NMR or DFT-based conformational searches reconcile these differences.

- Stereochemical Assignments : Overhauser effect spectroscopy (NOESY) identifies spatial proximities that may contradict crystallographic packing motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.